BenchChemオンラインストアへようこそ!

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

Cross-coupling chemistry Medicinal chemistry Heterocyclic synthesis

Bifunctional imidazo[1,2-a]pyridine scaffold with orthogonal reactivity: C3-iodo enables Suzuki/Stille/Heck cross-couplings for library synthesis, while C8-benzyloxy remains intact for post-coupling deprotection to hydroxyl. This dual-handle architecture permits sequential derivatization unattainable with single-position analogs or competing bis-halogenated variants. Serves as direct entry to bradykinin B2 antagonist pharmacophores and phosphine ligand precursors. High-purity grades available.

Molecular Formula C14H11IN2O
Molecular Weight 350.15 g/mol
CAS No. 885276-38-0
Cat. No. B1441373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
CAS885276-38-0
Molecular FormulaC14H11IN2O
Molecular Weight350.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I
InChIInChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyAKJCFRKLPAJOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine (CAS 885276-38-0): Procurement-Ready Dual-Functionalized Heterocyclic Intermediate


8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine (CAS 885276-38-0) is a bifunctional imidazo[1,2-a]pyridine derivative featuring an iodo substituent at the C3 position and a benzyloxy group at the C8 position . Imidazo[1,2-a]pyridines constitute a privileged heterocyclic scaffold in medicinal chemistry, with four imidazopyridine-containing drugs currently marketed . The 3-iodo substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, enabling diverse C3 arylation, alkenylation, and alkynylation . The C8 benzyloxy group functions as a protected hydroxyl moiety that can be deprotected under hydrogenolysis conditions to yield the corresponding 8-hydroxy derivative for further functionalization. This dual orthogonal functionalization pattern makes the compound a strategic intermediate for constructing complex molecular architectures in drug discovery programs targeting the imidazo[1,2-a]pyridine chemical space.

Why 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine Cannot Be Substituted with Generic Imidazopyridine Analogs


The C3 iodo substituent on the imidazo[1,2-a]pyridine scaffold confers fundamentally different cross-coupling reactivity compared to other halogenated analogs. Systematic studies on 3-iodoimidazo[1,2-a]pyridines have demonstrated that Suzuki-Miyaura cross-coupling yields are highly sensitive to both the nature of the C2 substituent and the choice of base/solvent system, with optimized yields achieved only under specific conditions using strong bases in DME [1]. The reactivity of 3-iodoimidazo[1,2-a]pyridines was found to be largely influenced by the nature of the substituent, meaning that 8-substituted variants like 8-(benzyloxy) cannot be assumed to behave identically to unsubstituted, 6-substituted, or differently substituted analogs [2]. Furthermore, chemoselective iodination studies reveal that imidazo[1,2-a]pyridine substitution patterns are not interchangeable: different reaction conditions are required to access 3-iodo versus 8-iodo regioisomers, with molecular electrostatic potential calculations confirming distinct electronic environments that govern substitution selectivity [3]. For drug discovery programs requiring dual orthogonal synthetic handles for sequential derivatization—specifically C3 cross-coupling followed by C8 hydroxyl unmasking—no single-position substituted analog can substitute for 8-(benzyloxy)-3-iodoimidazo[1,2-a]pyridine.

Quantitative Differentiation Evidence for 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine Versus Comparator Compounds


C3 Iodo Substituent Enables Suzuki-Miyaura Cross-Coupling with Yields Dependent on Substitution Pattern

The 3-iodo substituent on imidazo[1,2-a]pyridines undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. Systematic investigation by Enguehard et al. demonstrated that the nature of the C2 substituent significantly modulates coupling efficiency, with optimized conditions requiring strong bases (Na2CO3 or K3PO4) in DME to achieve shortened reaction times [1]. The C3 iodo group serves as an electrophilic partner for C-C bond formation, whereas 3-bromo or 3-chloro analogs exhibit substantially reduced oxidative addition rates with palladium catalysts due to lower carbon-halogen bond dissociation energies. This reactivity differential is particularly critical for coupling with electron-deficient or sterically hindered arylboronic acids where iodo leaving group superiority is magnified .

Cross-coupling chemistry Medicinal chemistry Heterocyclic synthesis

C8 Benzyloxy Group Provides Orthogonal Protection Strategy Lacking in 8-Unsubstituted and 8-Bromo Analogs

The C8 benzyloxy group serves as a protected hydroxyl that can be selectively cleaved via hydrogenolysis (H2, Pd/C) without affecting the C3 iodo substituent, enabling sequential orthogonal functionalization. In contrast, the closest commercially available comparator, 8-bromo-3-iodoimidazo[1,2-a]pyridine (CAS 1232038-69-5), contains an 8-bromo substituent that is itself a cross-coupling handle, making it unsuitable for applications requiring a protected C8 hydroxyl for late-stage deprotection . The 8-unsubstituted 3-iodoimidazo[1,2-a]pyridine comparator lacks any C8 functional handle entirely, precluding C8 derivatization .

Protecting group strategy Sequential derivatization Medicinal chemistry

8-Benzyloxy Substitution Pattern Is Essential for Bradykinin B2 Receptor Antagonist Scaffold Construction

8-Benzyloxyimidazo[1,2-a]pyridine derivatives serve as the foundational framework for a class of potent, selective, and orally active non-peptide bradykinin B2 receptor antagonists [1]. Abe et al. demonstrated that the 8-benzyloxyimidazo[1,2-a]pyridine core, discovered through intentional random screening, provides the essential structural scaffold from which systematic SAR studies yielded compounds with nanomolar IC50 binding affinity to guinea pig ileum membrane B2 receptors and in vivo antagonistic activity against BK-induced bronchoconstriction in guinea pigs at an oral dose of 1 mg/kg [2]. Pharmacokinetic evaluation of lead compounds derived from this scaffold in rats demonstrated excellent oral bioavailability, representing the first orally active non-peptide B2 antagonists reported .

Bradykinin B2 receptor Receptor antagonists Structure-activity relationship

Chemoselective Iodination Studies Confirm Distinct Regioisomeric Reactivity Between C3 and C8 Positions

Zhao et al. demonstrated through systematic chemoselective iodination studies of imidazo[1,2-a]pyridine that 3-iodo and 8-iodo regioisomers are accessed under different substitution conditions [1]. Molecular electrostatic potential calculations were performed to investigate the chemoselectivity of the substitution reaction, revealing distinct electronic environments at the C3 and C8 positions that govern iodination selectivity [2]. The molecular structures of the target compounds were characterized by single crystal X-ray diffraction analysis [3]. This regiochemical differentiation has practical consequences: users requiring a 3-iodo derivative for cross-coupling cannot simply substitute an 8-iodo analog, as the C-I bond reactivity and steric accessibility differ substantially between the two positions.

Regioselective synthesis Electrophilic substitution Heterocyclic chemistry

Recommended Application Scenarios for 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine in Medicinal Chemistry and Organic Synthesis


Synthesis of C3-Arylated Imidazo[1,2-a]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

This compound is optimally suited for constructing C3-arylated imidazo[1,2-a]pyridine libraries via palladium-catalyzed Suzuki-Miyaura coupling. The 3-iodo substituent serves as the electrophilic partner for coupling with aryl-, heteroaryl-, or alkenylboronic acids . Systematic studies by Enguehard et al. demonstrated that 3-iodoimidazo[1,2-a]pyridines undergo efficient Suzuki coupling using Pd(PPh3)4 catalyst with strong bases (Na2CO3 or K3PO4) in DME, with optimized yields and shortened reaction times [1]. The C8 benzyloxy group remains intact under these conditions, preserving a protected hydroxyl for subsequent functionalization steps.

Sequential Orthogonal Derivatization: C3 Cross-Coupling Followed by C8 Hydroxyl Unmasking

The dual orthogonal functionalization pattern uniquely enables two-step sequential derivatization: (1) C3 cross-coupling (Suzuki, Stille, Sonogashira, or Heck) to install aryl, alkenyl, or alkynyl groups, followed by (2) hydrogenolytic cleavage of the C8 benzyloxy group to reveal a hydroxyl moiety for alkylation, acylation, or glycosylation . This orthogonal strategy is not achievable with 8-bromo-3-iodoimidazo[1,2-a]pyridine, which contains two cross-coupling handles that would compete under palladium catalysis, nor with 8-unsubstituted 3-iodoimidazo[1,2-a]pyridine, which lacks any C8 synthetic handle [1].

Construction of Bradykinin B2 Receptor Antagonist Scaffolds

The 8-benzyloxyimidazo[1,2-a]pyridine core is a validated pharmacophore for bradykinin B2 receptor antagonists. Abe et al. established that derivatives of this scaffold exhibit potent and selective B2 receptor antagonism with nanomolar IC50 binding affinity and demonstrate in vivo efficacy in guinea pig bronchoconstriction models at 1 mg/kg oral dose . Lead compounds from this series showed excellent oral bioavailability in rats [1]. 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine provides a direct synthetic entry point to this validated pharmacophore series, with the 3-iodo position available for further SAR exploration.

Synthesis of 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine Ligands for Cross-Coupling Catalysis

The imidazo[1,2-a]pyridine scaffold bearing C3 iodo substitution has established utility as a precursor to phosphine ligands for palladium-catalyzed cross-coupling. 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands can be accessed via Suzuki/phosphination sequences from 3-iodoimidazo[1,2-a]pyridine intermediates . These ligands have been evaluated in Suzuki-Miyaura and Buchwald-Hartwig amination reactions [1]. The C8 benzyloxy group offers a handle for tuning ligand steric and electronic properties or for catalyst immobilization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.